molecular formula C25H19FN4O5 B2554653 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-09-7

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2554653
CAS RN: 1206992-09-7
M. Wt: 474.448
InChI Key: DSZDOWCQOUYWKX-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1. Novel Bioactive 1,2,4-oxadiazole Analogs Synthesis

Research by Maftei et al. (2013) explores the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential antitumor activity. This study lays a foundational understanding for the structural family of the specified compound, suggesting its relevance in anticancer research (Maftei et al., 2013).

2. Efficient Synthesis Using Carbon Dioxide

Patil et al. (2008) and Mizuno et al. (2007) discuss innovative synthesis methods for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, which includes intermediates relevant to the structure of interest. These methods offer environmentally friendly and efficient pathways for synthesizing quinazoline derivatives, potentially including our compound of interest (Patil et al., 2008); (Mizuno et al., 2007).

Bioactivity Applications

1. Anticancer Activity

The synthesis and cytotoxic evaluation of compounds within the quinazoline and oxadiazole frameworks show significant potential in anticancer applications. For instance, Deady et al. (2003) illustrate the cytotoxic activity of carboxamide derivatives against various cancer cell lines, indicating the therapeutic potential of compounds within this chemical space (Deady et al., 2003).

2. Antibacterial Activity

Kidwai et al. (2000) demonstrate the synthesis of quinolines using microwaves, revealing significant antibacterial activity. This suggests that derivatives of quinazoline-2,4(1H,3H)-diones could also possess valuable antibacterial properties (Kidwai et al., 2000).

3. Herbicidal Activity

A study by Wang et al. (2014) on triketone-containing quinazoline-2,4-diones highlights their potent herbicidal activity, suggesting that structural analogs of the specified compound could serve as effective herbicides (Wang et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-formylquinazolin-4(3H)-one", "3,4-Dimethoxyphenylhydrazine", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Phosphorus oxychloride", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzylamine", "Step 2: Synthesis of 2-Chloro-3-formylquinazolin-4(3H)-one", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "Step 5: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product" ] }

CAS RN

1206992-09-7

Molecular Formula

C25H19FN4O5

Molecular Weight

474.448

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

DSZDOWCQOUYWKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

solubility

not available

Origin of Product

United States

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